molecular formula C18H19BO2S2 B12272131 Thianthren-2-yl boronic acid pinacol ester

Thianthren-2-yl boronic acid pinacol ester

Cat. No.: B12272131
M. Wt: 342.3 g/mol
InChI Key: IBSZNMPVNLFFAT-UHFFFAOYSA-N
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Description

Thianthren-2-yl boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a thianthrene moiety attached to a boronic acid pinacol ester group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thianthren-2-yl boronic acid pinacol ester typically involves the reaction of thianthrene with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thianthrene and boronic acid pinacol ester . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Thianthren-2-yl boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thianthrene oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The boronic acid pinacol ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide and solvents such as dichloromethane.

Major Products Formed: The major products formed from these reactions include thianthrene oxides, reduced thianthrene derivatives, and various substituted thianthrene compounds .

Scientific Research Applications

Thianthren-2-yl boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thianthren-2-yl boronic acid pinacol ester is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H19BO2S2

Molecular Weight

342.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-thianthren-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H19BO2S2/c1-17(2)18(3,4)21-19(20-17)12-9-10-15-16(11-12)23-14-8-6-5-7-13(14)22-15/h5-11H,1-4H3

InChI Key

IBSZNMPVNLFFAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C4S3

Origin of Product

United States

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